![molecular formula C7H11N5O2S B2481971 ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate CAS No. 439108-24-4](/img/structure/B2481971.png)
ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate
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Overview
Description
Ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiosemicarbazide and has shown promising results in scientific research.
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate, have been synthesized and evaluated as promising anticancer agents . They have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Aromatase Inhibitors
Some 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives have been synthesized as promising aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition is a strategy for treating estrogen-dependent breast cancer.
Antibacterial Agents
Several 1,2,3-triazoles, including ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate, have proven to be effective antibacterial agents .
Antifungal Agents
1,2,3-triazoles have also been found to be effective antifungal agents .
Antiviral Agents
1,2,3-triazoles have shown potential as antiviral agents .
Anti-inflammatory Agents
1,2,3-triazoles have been used as anti-inflammatory agents .
Agrochemicals
1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals .
Photostabilizers, Dyes, and Anticorrosives
1,4-disubstituted 1H-1,2,3-triazoles are also used as photostabilizers, dyes, and anticorrosives .
Mechanism of Action
Target of Action
For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines , suggesting that this compound might also exhibit cytotoxic effects.
Action Environment
It’s known that the efficacy of chemotherapeutic agents can be influenced by various internal and external factors, including genetics, viruses, diet, and smoking .
properties
IUPAC Name |
ethyl 2-(1,2,4-triazol-4-ylcarbamothioylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2S/c1-2-14-6(13)3-8-7(15)11-12-4-9-10-5-12/h4-5H,2-3H2,1H3,(H2,8,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZHVBCCFMFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NN1C=NN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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